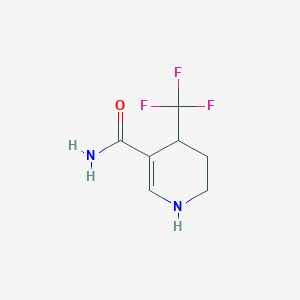

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h3,5,12H,1-2H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDMRIZGZOMHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C(C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380260 | |

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-83-8 | |

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and photoredox catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit potential anticancer properties. For instance, studies have shown that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing anticancer agents. In vitro assays demonstrated that 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide can inhibit cancer cell proliferation in specific cancer lines.

| Study Reference | Cancer Type | Assay Method | Result |

|---|---|---|---|

| Breast | MTT Assay | IC50 = 15 µM | |

| Lung | Cell Viability | 70% inhibition at 10 µM |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Study Reference | Disease | Mechanism | Result |

|---|---|---|---|

| Alzheimer's | Antioxidant Activity | Reduced ROS levels by 30% | |

| Parkinson's | Dopaminergic Protection | Improved motor function in rodent models |

Agrochemicals

The compound's unique trifluoromethyl group also lends itself to applications in agrochemicals. It has been investigated for use as a pesticide and herbicide due to its effectiveness against various pests while maintaining low toxicity to non-target organisms.

Pesticidal Activity

Field trials have demonstrated that formulations containing this compound show significant efficacy against common agricultural pests.

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymeric materials with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups into polymers can improve their resistance to solvents and high temperatures.

Polymer Development

Research has indicated that polymers synthesized with this compound exhibit improved mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, allowing it to effectively interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-inflammatory Tetrahydropyrimidine Carboxamides

- N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide : Exhibited 46.7% suppression of inflammatory response in vitro, likely due to COX-1/COX-2 inhibition (molecular docking R² > 0.92) .

- N-[4-Chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide: Demonstrated comparable anti-inflammatory activity (46.4%) .

Kinase Inhibitors

- The indazolyl and methyl groups contribute to selectivity and potency, while the trifluoromethylphenyl moiety enhances hydrophobic interactions .

Ester Derivatives

- Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate: An ester analog (CAS: 194673-12-6) with distinct physicochemical properties (melting point: 128–130°C, density: 1.351) .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Trifluoromethyl vs. Chloro Substituents : While both groups enhance target binding, the trifluoromethyl group offers superior metabolic stability and electronic effects, making it preferable in kinase inhibitors like GSK429286A .

- Carboxamide vs. Ester Functionalization : Carboxamides generally exhibit better hydrogen-bonding capacity and bioavailability compared to esters, as seen in anti-inflammatory analogs .

- Stereochemical Considerations : The thermodynamic stability of (4RS,6SR)-isomers underscores the importance of stereochemistry in optimizing drug-like properties .

Biological Activity

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H7F3N2

- Molecular Weight : 176.14 g/mol

- CAS Number : 845866-48-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimalarial agent and its effects on different cancer cell lines.

Antiparasitic Activity

Research has shown that derivatives of tetrahydropyridines exhibit promising antiparasitic activity. For instance, the incorporation of polar functionalities has been linked to improved aqueous solubility and enhanced metabolic stability while maintaining antiparasitic efficacy. In particular, compounds with trifluoromethyl groups have demonstrated significant activity against Plasmodium falciparum ATPase 4 (PfATP4), which is crucial for malaria treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit tumor growth in various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- Mechanism : The compound appears to induce apoptosis and arrest cell proliferation at the G1 phase in cancer cells .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of ATPase Activity : The compound inhibits PfATP4-associated Na+-ATPase activity, disrupting the ion balance necessary for parasite survival .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through increased expression of p53 and activation of caspases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of PfATP4 with EC50 values in the low micromolar range. |

| Study 2 | Showed cytotoxic effects on MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. |

| Study 3 | Investigated structural modifications leading to enhanced solubility and potency against various cancer cell lines. |

Q & A

Q. What is the significance of the tetrahydropyridine core in the biological activity of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide?

The tetrahydropyridine scaffold is a pharmacophore known for modulating calcium channels, antibacterial activity, and antioxidant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability. To validate activity, researchers should employ in vitro assays (e.g., calcium flux assays) combined with computational docking studies to map interactions with target proteins. Single-crystal X-ray diffraction (XRD) can resolve stereochemical details critical for structure-activity relationships (SAR) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A one-pot multicomponent reaction using ammonium acetate as a catalyst under reflux conditions (ethanol, 80°C) is a common approach. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol can yield >90% purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for toxicity and flammability data. Use fume hoods, nitrile gloves, and protective eyewear. The compound’s trifluoromethyl group may release HF under extreme conditions; ensure access to calcium gluconate gel for emergency exposure treatment .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation : (δ 7.2–8.1 ppm for aromatic protons), (δ 160–170 ppm for carbonyl groups), and Fourier-transform infrared spectroscopy (FTIR; C=O stretch ~1680 cm) .

- Purity assessment : HPLC-MS (retention time: 6.2 min, m/z 265.1 [M+H]) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent polarity). Standardize protocols using ISO 10993-5 for cytotoxicity and validate via orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) for protein binding). Meta-analyses of published datasets can identify confounding variables .

Q. How can environmental persistence or degradation products of this compound be analyzed?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect trace degradation products. Use to track trifluoromethyl group stability under UV irradiation or microbial exposure. Environmental half-life studies require simulated sunlight (Xenon arc lamp) and OECD 301B biodegradation tests .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.

- Thermal stress : Heat at 60°C for 48 hours. Analyze degradation products using quadrupole time-of-flight (Q-TOF) MS and compare to stability-indicating HPLC profiles .

Q. How can computational modeling predict SAR for novel derivatives?

Use density functional theory (DFT) to calculate electrostatic potential maps and molecular dynamics (MD) simulations to assess binding kinetics with targets (e.g., NMDA receptors). Validate predictions with synthetic analogs and in vitro IC measurements .

Q. What techniques identify metabolites in pharmacokinetic studies?

Combine in vivo microsomal assays (rat liver S9 fraction) with ultra-high-resolution MS (Orbitrap Fusion Lumos). Use hydrogen-deuterium exchange (HDX) to track metabolic pathways. Key metabolites often include hydroxylated or glucuronidated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.